
7-Decanehydrazonoylquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Decanehydrazonoylquinolin-8-ol is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline ring fused with a decanehydrazonoyl group. The quinoline moiety is known for its wide range of biological activities, making this compound of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Decanehydrazonoylquinolin-8-ol typically involves the reaction of quinolin-8-ol with decanehydrazonoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Decanehydrazonoylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazonoyl group is replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
7-Decanehydrazonoylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as organic light-emitting diodes (OLEDs) and sensors
Mechanism of Action
The mechanism of action of 7-Decanehydrazonoylquinolin-8-ol involves its interaction with specific molecular targets within cells. The compound is known to chelate metal ions, which can disrupt essential biological processes. For example, it can inhibit the activity of metalloenzymes by binding to their active sites. Additionally, the compound can interfere with DNA replication and repair processes, leading to cell death in cancer cells .
Comparison with Similar Compounds
5,7-Diiodoquinolin-8-ol: Known for its use as an antimicrobial agent.
8-Hydroxyquinoline: Widely used as a chelating agent and in the synthesis of various pharmaceuticals.
Quinoline N-oxide: Used in organic synthesis and as an intermediate in the production of other quinoline derivatives
Uniqueness: 7-Decanehydrazonoylquinolin-8-ol stands out due to its unique hydrazonoyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H27N3O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
7-decanehydrazonoylquinolin-8-ol |
InChI |
InChI=1S/C19H27N3O/c1-2-3-4-5-6-7-8-11-17(22-20)16-13-12-15-10-9-14-21-18(15)19(16)23/h9-10,12-14,23H,2-8,11,20H2,1H3/b22-17+ |
InChI Key |
WBHRECSKSULLIM-OQKWZONESA-N |
Isomeric SMILES |
CCCCCCCCC/C(=N\N)/C1=C(C2=C(C=CC=N2)C=C1)O |
Canonical SMILES |
CCCCCCCCCC(=NN)C1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
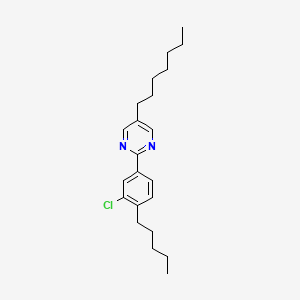
methanol](/img/structure/B14403783.png)

![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)
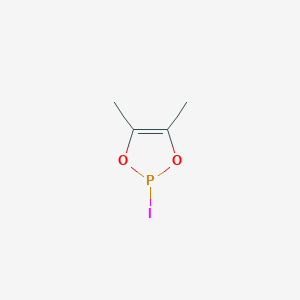
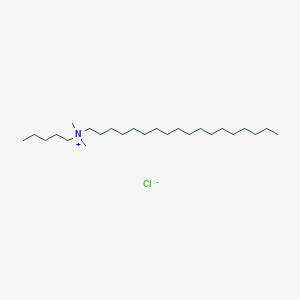
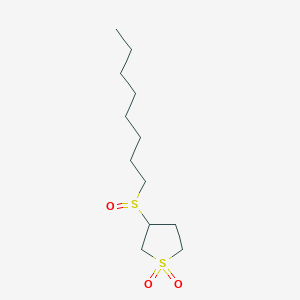


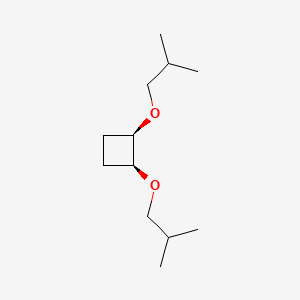
![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)
![Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14403831.png)
![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)
